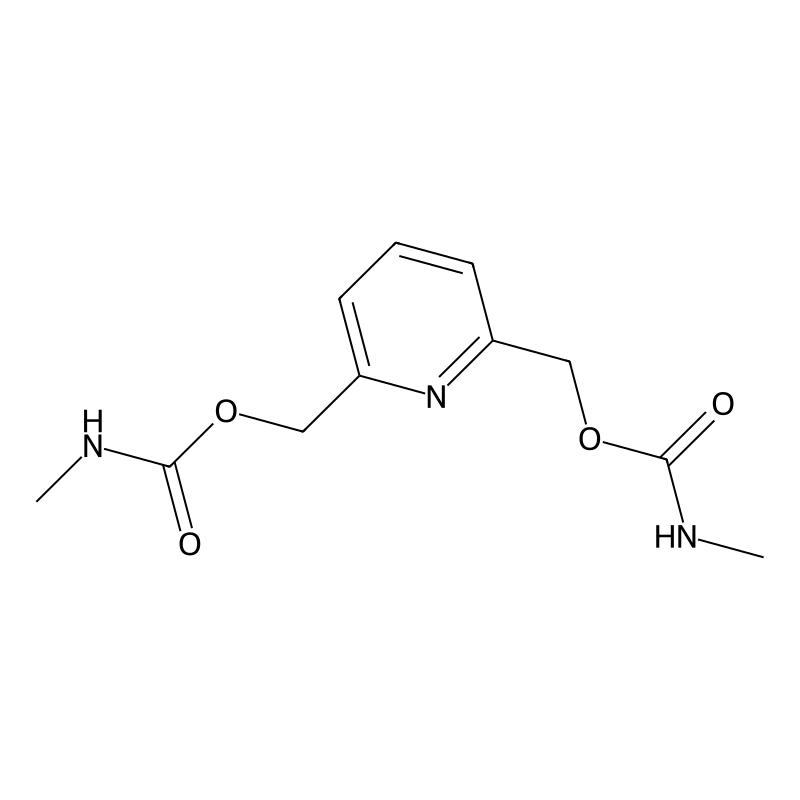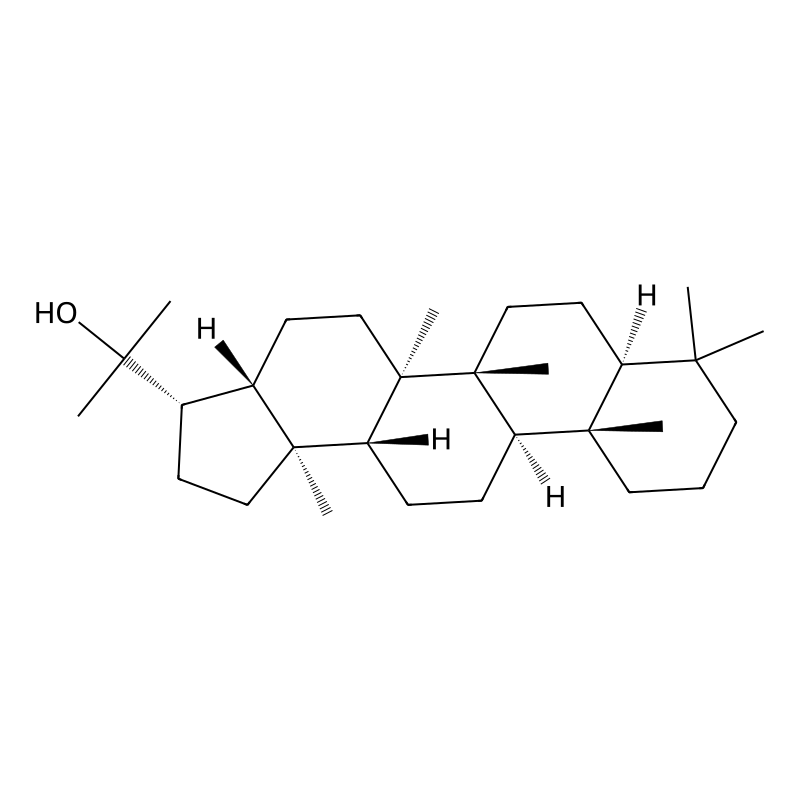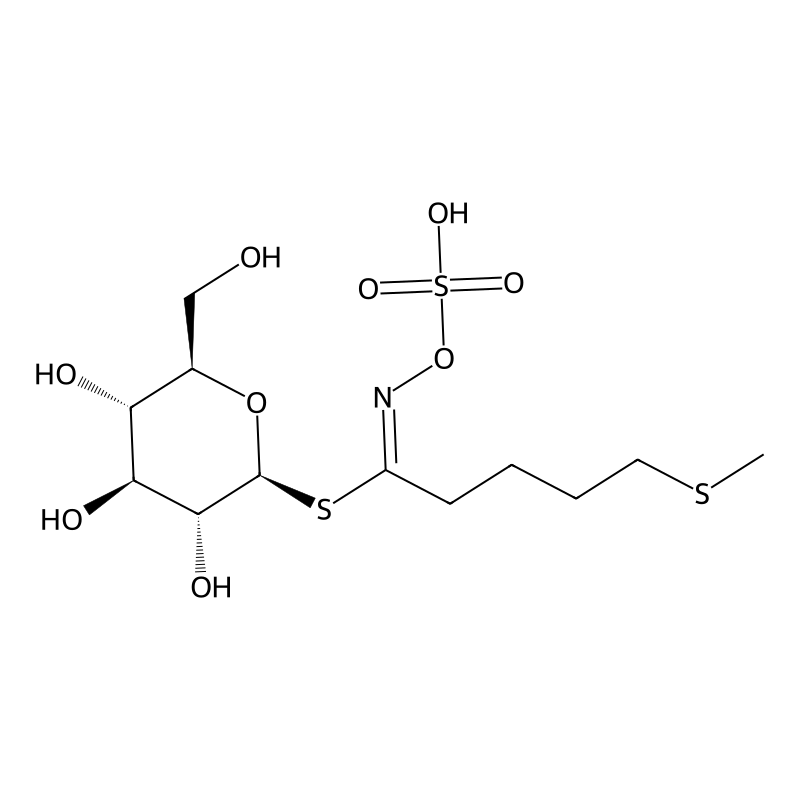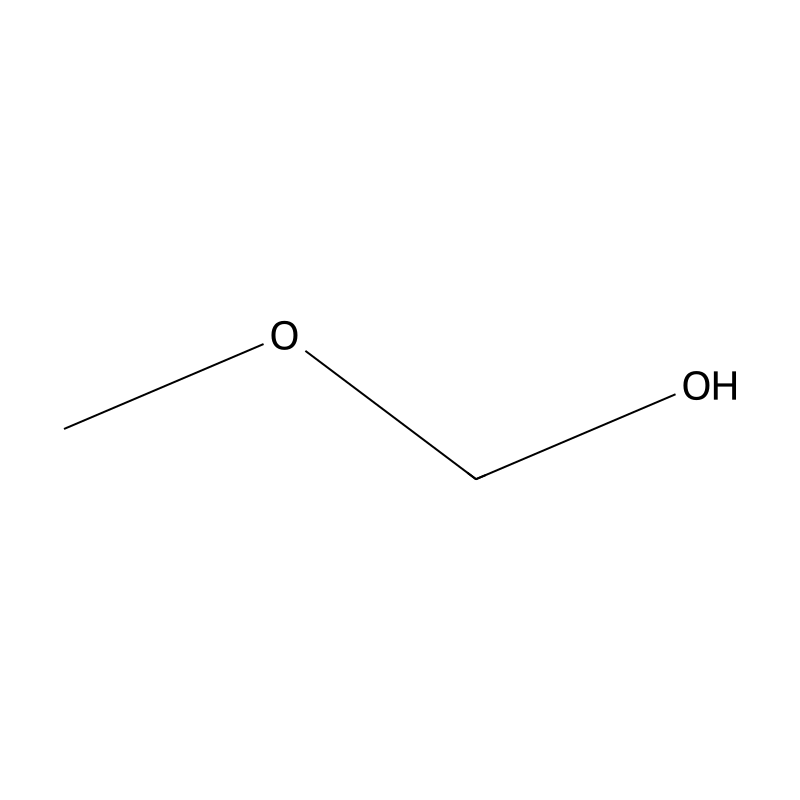Pyricarbate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Cardiovascular Diseases and Metabolic Disease Treatment
Pest Management
Antistatic Agent
Dispersing Agent and Emulsion Stabilizer
Personal Care Products
Probiotics and Healthier Foods
Solid Lipids and Industrial Applications
Summary of the Application: Pyricarbate can be used as a solid lipid in various industries . Solid lipids are a type of lipids that remain solid at ambient temperature and have significant roles in various fields, like pharmaceuticals, cosmetics, food, paint, leather, agriculture, microfluidics, and oil industries .
Pyricarbate, scientifically known as 2,6-pyridinedimethanol bis(methylcarbamate), is a chemical compound with the molecular formula C₁₁H₁₅N₃O₄ and a molecular weight of 253.25 g/mol. It is classified under carbamate derivatives and has been utilized in various therapeutic applications, particularly in the treatment of vascular disorders such as atherosclerosis and hyperlipidemias . The compound is characterized by its unique structure that includes a pyridine ring and multiple functional groups, contributing to its biological activity.
- Toxicity: Information on pyricarbate's toxicity in humans is limited. Due to a lack of widespread use, data on potential side effects is scarce.
Pyricarbate has demonstrated significant biological activity, particularly as an antiatherosclerotic agent. Studies have indicated its effectiveness in improving lipid metabolism and reducing arterial plaque formation in animal models . Additionally, it has been noted for its mild side effects, which may include localized skin reactions such as redness and itching at the application site .
The primary synthesis method for pyricarbate involves a multi-step process:
- Starting Materials: Methylamine and 2,6-pyridinedimethanol bis(phenylcarbonate).
- Solvent: Methanol is used as the solvent to facilitate the reaction.
- Reaction Conditions: The reaction typically requires controlled temperatures to optimize yield and purity.
Alternative synthesis methods may include variations such as using acetic acid with pyridine or employing other coupling reactions like Chan-Lam coupling .
Pyricarbate is primarily used in the pharmaceutical industry for:
- Treatment of Atherosclerosis: It helps manage cholesterol levels and reduce cardiovascular risks.
- Hyperlipidemia Management: Assists in lowering lipid levels in blood.
- Thromboembolic Disorders: Provides therapeutic benefits in preventing blood clots .
Several compounds share structural similarities with pyricarbate, including:
- Carbamazepine: An anticonvulsant medication used primarily in epilepsy treatment.
- Acarbose: An alpha-glucosidase inhibitor used to treat type 2 diabetes.
- Phenobarbital: A barbiturate used for seizure control.
| Compound | Structure Type | Primary Use |
|---|---|---|
| Pyricarbate | Carbamate | Antiatherosclerotic agent |
| Carbamazepine | Carbamate | Anticonvulsant |
| Acarbose | Alpha-glucosidase inhibitor | Diabetes management |
| Phenobarbital | Barbiturate | Seizure control |
Uniqueness of Pyricarbate
Pyricarbate stands out due to its specific application in vascular health compared to other carbamates that may focus on neurological or metabolic disorders. Its unique mechanism of action related to lipid metabolism further differentiates it from similar compounds.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
Melting Point
UNII
MeSH Pharmacological Classification
Other CAS
Wikipedia
Use Classification
Dates
[The microhemodynamics and immune status of patients with chronic viral lesions of the liver and their correction]
V M Frolov, A M Petrunia, L L PinskiĭPMID: 9138793 DOI:
Abstract
Immunity status was studied together with the condition of microhemodynamics in 113 patients with chronic persistent hepatitis (ChPH) and 46 patients with chronic active hepatitis (ChAH) of viral genesis (HBsAg+). In the period of exacerbation of hepatitis, immunity and microcirculation disorders were detected, more pronounced in ChAH. Incorporation of antral and parmidine into a combined therapy of ChPH patients makes for dispelling of the above disorders in a shorter time, promoting earlier convalescence and lengthening of remission.[Age differences in topic concentrations and activity of H2- and B2-receptors in the larynx and trachea]
G G AslanianPMID: 9092167 DOI:
Abstract
H2- and B2-receptors concentrations and activity were measured in 12 adult (6-7-month-old) and 12 young (1.5-2-month-old) rabbits by vascular reactions to histamine and bradykinin with and without prior usage of relevant specific receptor blocker. The findings suggest that concentration and activity of H2- and B2-receptors in young animals are the highest in the larynx. In mature animals-partially in trachea. With aging these concentrations and activity diminish in the larynx and rise in the trachea, the changes of B2-receptors are more significant.[The effect of pyridinolcarbamate (parmidine) on the microcirculation and immunity of patients with stable angina]
E S Atroshchenko, I S KarpovaPMID: 8139166 DOI:
Abstract
A comparison of the efficacy of treating two patient group (Group 1, patients receiving nitrates in combination with parmidin and Group 2, those taking nitrates) revealed that the two groups did not differ greatly in the clinical effects. In heart failure patients with high capillary permeability, parmidin substantially decreased the permeability to protein, which was associated with decreases in the baseline high activity of primary lipid peroxidation product in plasma red blood cells, which was not observed in the controls. At the same time parmidin was demonstrated to exert an unfavourable effect on microhemocirculation and to increase the patient's autosensibilisation.[The comparative characteristics of the antiatherogenic effect of xymedon and parmidine]
R A Kamburg, O B Ibragimov, M B Kondrat'eva, I Kh Valeeva, N Sh ShamsutdinovPMID: 8274706 DOI:
Abstract
We've studied xymedon (30 mg/kg, 12 m) and parmidin (pyridinolcarbamate 30 mg/kg, 12 m.) effects on the development of experimental cholesterol atherosclerosis on rabbits. It was demonstrated that after the use of xymedon aorta damage reduces twice. Xymedon also prevents accumulation of cholesterol and fatty degeneration of the liver. Antiatherogenic effect of xymedon resulted comparable with the effect of parmidin. As it was demonstrated in the present investigation and in the previous ones in contrast to parmidin, xymedon normalizes the lipoproteins balance owing to increase of HDL cholesterol. It also has regenerative activity on endotheliocytes and immunomodulator properties. That can be of great importance for the anti-atherosclerotic effects of the medicine.[The use of the antioxidant effect of parmidine in the combined therapy of patients with ischemic heart disease]
V Ia Garmash, D G Uzbekova, G B Artem'eva, D R RakitaPMID: 8772117 DOI:
Abstract
Migrating tumor thrombus trapped within the greenfield filter of the inferior vena cava and depicted by FDG PET/CT
Yiyan LiuPMID: 24300365 DOI: 10.1097/RLU.0000000000000318
Abstract
A 72-year-old woman with leiomyosarcoma of the left thigh underwent a whole-body FDG PET/CT for staging, which demonstrated a large FDG-avid tumor in the left thigh and tumor thrombosis involving the profunda femoris artery/vein and superior femoral vein. A Greenfield filter was placed in the inferior vena cava before the radical resection of the tumor and thrombosis. Postoperative PET/CT showed an FDG-avid embolus trapped within the solid apical cap of the filter in the inferior vena cava. It was unknown if the tumor embolus migrated to the inferior vena cava before or during the surgical procedure of radical resection.[Pathogenetic basis for using prodectin and teonicol, redergin and aescuzan in complex treatment of chronic gastritis]
D A MillerPMID: 12353381 DOI:
Abstract
The study of the microvessels in bioptates of gastric mucosa and micro haemocirculation in the conjunctiva of 254 patients with chronic gastritis revealed that exacerbation of the gastric process is going on the background of hard terminal bloodstream disorders. They have the generalized character and picture of the typical chronic relapsing trombohaemorrhagic syndrome. The use of Prodectin (250 mg), Teonicolum (150 mg), Redergin (1 tab.) and Aescuzan (25 dr.) 4 times per day during 3 weeks helps to eliminate the microcirculatory disorders and exacerbation of the chronic gastritis.[Disorders of the blood microcirculation in patients with suppurative-necrotic complications in diabetes mellitus and the approaches to their correction]
N A Shor, A M Helunenko, A M Petrunia, I I ZelenyĭPMID: 9615043 DOI:
Abstract
The results of surgical treatment of 153 patients with diabetes mellitus, suffering from purulent-necrotic complications, were analyzed. The inclusion of parmidin and trental in the complex of treatment have promoted their convalescence and the improvement of microhemocirculation and immunological indexes.[Construction by using retrovirus vector of recombinant with synthetic bradykinin "gene" for investigations of human gene expression in mammalian cells]
M E Neverova, A V Budanov, E I Adamskaia, V S Prasolov, M E KalininPMID: 10961146 DOI:
Abstract
The synthetic gene of bradykinin was built into the retrovirus vector pPS-3-neo under the guidance of LTR promotor, followed by pPS-3-neo (brd) vector transfection of strain 293 cells. The physiological activity of the expressed bradykinin was tested on cultured neonatal rat cardiomyocytes. The culture medium of strain 293 cells transferred by pPS-3-neo (brd) produces a positive chronotropic effect that is directly related to the time parameters of preparation of recombinant bradykinin, which are comparable with the curve of chronotropic effect of synthetic bradykinin at concentrations of 10(-17) to 10(-16) M. The control of bradykinin "gene" expression was due to the lack of chronotropic responses of cardiomyocytes to the kinin receptor blocker parmidine and the transfection of strain 293 cells with the retrovirus vector without bradykinin "gene".The xanthine derivatives and cerebral blood flow (CBF) after i.v. or i.c. administration in SHR rats
R Forjasz-Grus, T Bobkiewicz-KozlowskaPMID: 9328616 DOI:








